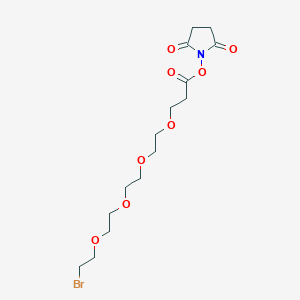
Bromo-PEG4-NHS ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bromo-PEG4-NHS ester: is a polyethylene glycol (PEG)-based linker commonly used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound contains a bromide group and an N-hydroxysuccinimide (NHS) ester group, making it a versatile tool for bioconjugation and PEGylation processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bromo-PEG4-NHS ester is synthesized through a series of chemical reactions involving the functionalization of PEG with bromide and NHS ester groups. The typical synthetic route involves the reaction of PEG with bromine to introduce the bromide group, followed by the reaction with NHS to form the ester linkage .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis under controlled conditions to ensure high purity and yield. The process includes the use of specialized reactors and purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: Bromo-PEG4-NHS ester primarily undergoes nucleophilic substitution reactions due to the presence of the bromide group, which is a good leaving group. The NHS ester group reacts with primary amines to form stable amide bonds .
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include thiols and amines.
Amide Bond Formation: The NHS ester reacts with primary amines under mild conditions (pH 7-9) to form stable amide bonds.
Major Products:
Substitution Reactions: The major products are PEG derivatives with substituted nucleophiles.
Amide Bond Formation: The major products are PEGylated amines or proteins.
Scientific Research Applications
Chemistry: Bromo-PEG4-NHS ester is used as a linker in the synthesis of PROTACs, which are molecules designed to target and degrade specific proteins within cells .
Biology: In biological research, this compound is used for the PEGylation of proteins and peptides, enhancing their solubility, stability, and bioavailability .
Medicine: this compound is utilized in drug delivery systems to improve the pharmacokinetics and reduce the immunogenicity of therapeutic proteins and peptides .
Industry: In the industrial sector, this compound is employed in the development of advanced materials and bioconjugates for various applications, including diagnostics and therapeutics .
Mechanism of Action
Bromo-PEG4-NHS ester exerts its effects through the formation of stable amide bonds with primary aminesIn the context of PROTACs, the compound acts as a linker that connects a ligand for an E3 ubiquitin ligase to a ligand for the target protein, promoting the degradation of the target protein via the ubiquitin-proteasome system .
Comparison with Similar Compounds
Azido-PEG4-NHS ester: Contains an azide group instead of a bromide group, used for click chemistry applications.
Bromoacetamido-PEG4-NHS ester: Contains a bromoacetamide group, used for cysteine thiol labeling.
Bis-PEG4-NHS ester: Contains two NHS ester groups, used for labeling primary amines.
Uniqueness: Bromo-PEG4-NHS ester is unique due to its combination of a bromide group and an NHS ester group, making it highly versatile for both nucleophilic substitution and amide bond formation reactions. This dual functionality allows for a wide range of applications in bioconjugation, PEGylation, and PROTAC synthesis .
Properties
Molecular Formula |
C15H24BrNO8 |
|---|---|
Molecular Weight |
426.26 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C15H24BrNO8/c16-4-6-22-8-10-24-12-11-23-9-7-21-5-3-15(20)25-17-13(18)1-2-14(17)19/h1-12H2 |
InChI Key |
GIZQHAGVFHQMFN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-(3-(4-(([1,1'-biphenyl]-2-ylcarbamoyl)oxy)piperidin-1-yl)propanamido)-5-chloro-2-methoxybenzoate](/img/structure/B11835511.png)

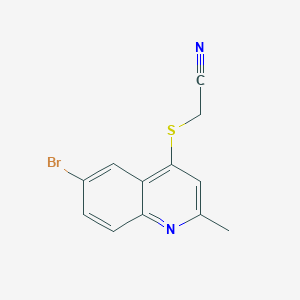
![3-[(4-Methylpiperazin-1-yl)methyl]-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B11835533.png)

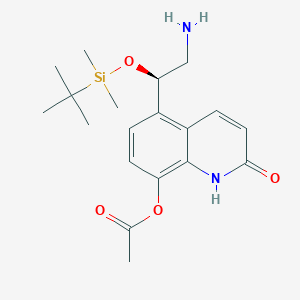

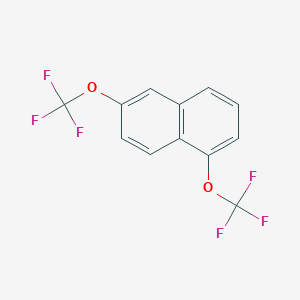


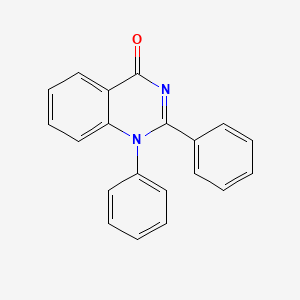
![Phenyl(4',5',6',7'-tetrahydrospiro[cyclohexane-1,3'-indazol]-2'(3a'H)-yl)methanone](/img/structure/B11835571.png)


